molecular formula C28H25N3O4S B2994578 Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864858-05-9

Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2994578
CAS No.: 864858-05-9
M. Wt: 499.59
InChI Key: VLNQQPMIEJMLQE-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with an acetyl group at position 6, a 2-phenylquinoline-4-carboxamido moiety at position 2, and an ethoxycarbonyl group at position 3.

Properties

IUPAC Name

ethyl 6-acetyl-2-[(2-phenylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-3-35-28(34)25-20-13-14-31(17(2)32)16-24(20)36-27(25)30-26(33)21-15-23(18-9-5-4-6-10-18)29-22-12-8-7-11-19(21)22/h4-12,15H,3,13-14,16H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNQQPMIEJMLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound, characterized by its intricate structure, belongs to the class of thieno[2,3-c]pyridine derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C28H25N3O4S
  • Molecular Weight : 499.59 g/mol

IUPAC Name

The systematic name of the compound is:

  • IUPAC Name : Ethyl 6-acetyl-2-[(2-phenylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate.

Structural Features

The compound features a thieno-pyridine core with various functional groups that contribute to its biological activity. The presence of nitrogen and sulfur within its structure classifies it as a heterocyclic compound.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in disease pathways. The structural motifs enable effective binding to target sites, which may lead to therapeutic effects.

Anti-Cancer Properties

Research has indicated that compounds with similar structural characteristics exhibit significant anti-cancer activity. For instance:

  • Case Study : A study on thieno[2,3-c]pyridine derivatives demonstrated their potential in inhibiting cancer cell proliferation through modulation of cell cycle progression and induction of apoptosis .

Anti-Inflammatory Effects

Ethyl 6-acetyl derivatives have also shown promise in reducing inflammation:

  • Case Study : In vitro studies revealed that similar compounds significantly decreased the production of pro-inflammatory cytokines in macrophages .

Pharmacological Applications

The compound's unique structure allows it to be explored for various pharmacological applications:

  • Anticancer Agents : Targeting specific cancer pathways.
  • Anti-inflammatory Drugs : Modulating immune responses.
  • Enzyme Inhibitors : Interfering with metabolic processes related to diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Reagents : Specific catalysts or reagents are required for optimal reaction conditions.
  • Reaction Conditions : Temperature, solvent choice, and reaction time are crucial for achieving high yields and purity.

Table 1: Summary of Synthesis Steps

StepDescriptionKey Reagents
1Preparation of thieno-pyridine coreThiophene derivatives
2Acetylation processAcetic anhydride
3Coupling with phenylquinolinePhenylquinoline derivatives

Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Quinoline Derivatives :
    • Findings indicated that quinoline derivatives exhibit potent anti-cancer properties through apoptosis induction mechanisms .
  • Inflammatory Response Modulation :
    • Research demonstrated that thieno[2,3-c]pyridine compounds can effectively inhibit inflammatory pathways .

Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

The thieno[2,3-c]pyridine core distinguishes this compound from analogs with thieno[2,3-b]pyridine frameworks (e.g., Ethyl N-{4-aryl-2-cyano-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridin-3-yl}-methanimidates, ). Key structural differences include:

  • Position of substituents: The acetyl group at position 6 and the phenylquinoline carboxamido group at position 2 are unique compared to simpler ethoxycarbonyl or methyl substituents in analogs.

High-Similarity Compounds ()

A similarity analysis (Table 1) highlights compounds with overlapping structural motifs:

Compound Name CAS Number Similarity Score Key Features
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate 193537-14-3 0.86 Boc-protected amine; lacks acetyl and phenylquinoline groups
Ethyl 2-amino-5-isopropylthiophene-3-carboxylate 72965-16-3 0.69 Simpler thiophene scaffold; no fused pyridine
Ethyl 2-amino-4-methylthiophene-3-carboxylate 43088-42-2 0.67 Methyl substitution at position 4; minimal ring complexity

Key Insight: The highest similarity (0.86) is observed with Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate, emphasizing the importance of the thieno[2,3-c]pyridine core. However, the absence of the acetyl and phenylquinoline groups in this analog likely reduces its pharmacological overlap with the target compound .

Structure-Activity Relationships (SAR) in Thiophene Derivatives ()

Studies on 2-amino-3-benzoylthiophenes reveal critical SAR trends applicable to thienopyridine analogs:

  • Amino group requirement: The 2-amino group is essential for adenosine A1 receptor binding enhancement.
  • Substitution effects :
    • 4-position alkylation (e.g., methyl) increases activity, while 5-position substitutions are less impactful.
    • Aromatic substituents (e.g., 3-trifluoromethylphenyl) optimize receptor interaction.

However, the acetyl group at position 6 could introduce steric hindrance or alter electronic properties, necessitating empirical validation .

NMR Spectral Analysis ()

While direct NMR data for the target compound are unavailable, studies on structurally related molecules (e.g., rapamycin analogs) demonstrate that chemical shift differences in specific regions (e.g., positions 29–36 and 39–44) correlate with substituent-induced environmental changes. For the target compound, NMR comparisons could elucidate how the phenylquinoline and acetyl groups perturb the thienopyridine core’s electronic landscape .

Analytical Characterization

  • Mass spectrometry and NMR : Critical for verifying molecular weight and substituent positions .

Q & A

Q. What synthetic strategies are recommended for constructing the thieno[2,3-c]pyridine core in this compound?

The thieno[2,3-c]pyridine scaffold can be synthesized via multicomponent reactions (MCRs), such as the Biginelli reaction, which allows efficient cyclization of aldehydes, β-ketoesters, and thioureas. For example, evidence from similar pyridine derivatives highlights the use of palladium or copper catalysts in toluene or DMF under reflux conditions to achieve cyclization . Optimization of reaction time (typically 12–24 hours) and temperature (80–120°C) is critical to avoid side products. Post-synthetic modifications, such as acetylation at the 6-position, require anhydrous conditions with acetyl chloride and a base like triethylamine .

Q. How can crystallographic data be utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, ethyl derivatives of tetrahydrothienopyridine analogs (e.g., CAS 24237-54-5) have been resolved using SC-XRD to determine bond angles (e.g., C–S–C ≈ 92.5°) and torsion angles, ensuring correct stereochemistry . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Pairing this with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validates purity and functional group placement .

Q. What safety protocols are essential when handling this compound in the laboratory?

Based on safety data sheets (SDS) for structurally related compounds (e.g., CAS 24237-54-5), researchers must:

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store the compound in a cool, dry environment (<25°C) away from oxidizing agents . Emergency measures include rinsing exposed skin with water for 15 minutes and consulting a physician immediately .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of the 2-phenylquinoline-4-carboxamido moiety be elucidated?

Mechanistic studies require a combination of isotopic labeling (e.g., ¹³C-tracing) and computational modeling (DFT). For instance, evidence from quinoline-carboxamide derivatives suggests a nucleophilic acyl substitution mechanism, where the amine group attacks the activated carbonyl of 2-phenylquinoline-4-carboxylic acid. Monitoring intermediates via LC-MS at timed intervals can reveal kinetic bottlenecks .

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from solvent effects (DMSO vs. aqueous buffers) or protein-binding artifacts. To mitigate this:

  • Standardize assay conditions (e.g., 1% DMSO final concentration).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays).
  • Validate results with negative controls (e.g., unmodified thienopyridine analogs) .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacokinetic properties?

SAR studies should focus on modifying the 6-acetyl and 2-carboxamido groups. For example:

  • Replacing the acetyl group with a bulkier substituent (e.g., trifluoroacetyl) may enhance metabolic stability.
  • Introducing electron-withdrawing groups on the phenyl ring (e.g., -Cl, -F) could improve target binding affinity, as seen in fluorinated quinoline derivatives . Computational docking (e.g., AutoDock Vina) paired with in vitro CYP450 inhibition assays can prioritize candidates .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

High-performance liquid chromatography (HPLC) with a C18 column (3.5 µm, 150 mm) and UV detection at 254 nm is recommended. For impurities below 0.1%, hyphenated techniques like LC-MS/MS (MRM mode) or GC-MS (after derivatization) provide higher sensitivity. Calibration curves using spiked samples (0.01–1.0% impurity) ensure accuracy .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) meticulously, as minor variations can drastically alter yields .
  • Data Validation : Cross-reference SC-XRD data with Cambridge Structural Database entries (e.g., CCDC codes) to confirm structural novelty .
  • Ethical Compliance : Adhere to institutional guidelines for toxicity testing, particularly for compounds with unknown ecotoxicological profiles .

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